
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring, and an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(trifluoromethyl)benzaldehyde with a suitable oxazole precursor under basic conditions to form the styryl-oxazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions might result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(4-(Trifluoromethyl)phenyl)oxazol-4-yl)acetic acid: Similar structure but lacks the styryl moiety.
2-(2-(4-(Trifluoromethyl)styryl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an oxazole ring.
2-(2-(4-(Trifluoromethyl)styryl)imidazol-4-yl)acetic acid: Features an imidazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the styryl and oxazole moieties provide opportunities for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H10F3NO3 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-4-1-9(2-5-10)3-6-12-18-11(8-21-12)7-13(19)20/h1-6,8H,7H2,(H,19,20)/b6-3+ |
Clé InChI |
DNZYIWAMZDDCIS-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CC(=O)O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC(=CO2)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
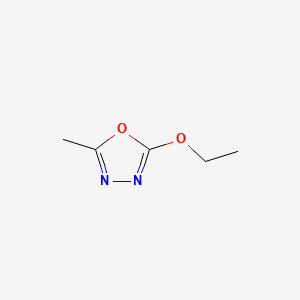
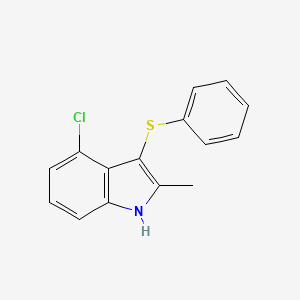
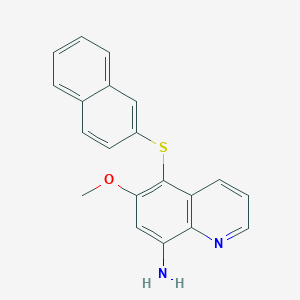
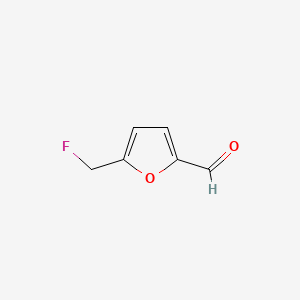
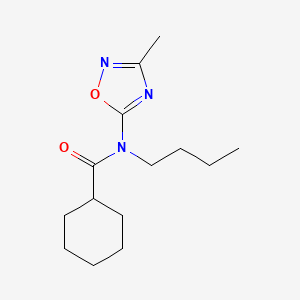
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
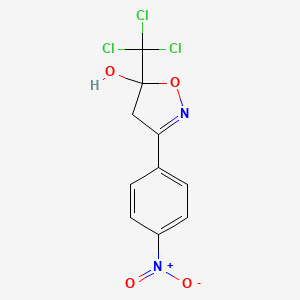
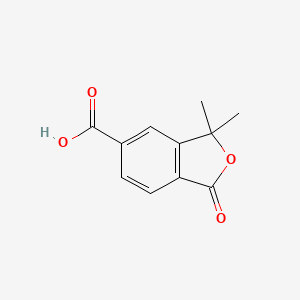

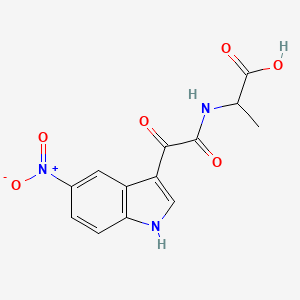
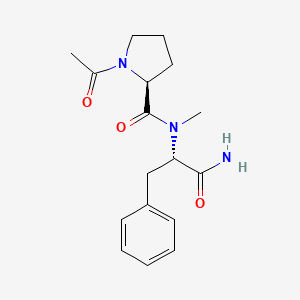
![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)

